molecular formula C₆₆H₇₆Cl₃N₉O₂₄ B1140642 Vancomycin hydrochloride CAS No. 197638-25-8

Vancomycin hydrochloride

Cat. No. B1140642
CAS RN: 197638-25-8
M. Wt: 1485.71
InChI Key:
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Description

Vancomycin hydrochloride is a glycopeptide antibiotic used to treat severe bacterial infections . It works by killing bacteria or preventing their growth . It is primarily used to treat infections caused by bacteria in the intestines, such as Clostridium difficile, which can cause watery or bloody diarrhea . It is also used to treat staph infections that can cause inflammation of the colon and small intestines .


Synthesis Analysis

Vancomycin is a tricyclic glycopeptide antibiotic produced by the fermentation of Streptomyces orientalis . It inhibits bacterial synthesis by three main mechanisms: inhibition of the synthesis of peptidoglycan, alteration of the cell membrane permeability, and interference with RNA synthesis in the cytoplasm . An improved total synthesis of vancomycin has been reported, reducing the number of steps from the previous best of 27 (longest linear sequence) and increasing the overall yield to 3.7%, compared with up to 0.14% for previous methods .


Molecular Structure Analysis

Vancomycin is a large glycopeptide compound with a molecular weight of approximately 1450 Da . The structure of vancomycin can be found in various chemical databases .


Chemical Reactions Analysis

Vancomycin’s chemical structure has been analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry . The target compound was identified through these analyses .


Physical And Chemical Properties Analysis

Vancomycin is a large glycopeptide compound with a molecular weight of approximately 1450 Da . It is not appreciably absorbed orally and is eliminated primarily via the renal route, with more than 80%–90% recovered unchanged in urine within 24 hours after administration of a single dose .

Scientific Research Applications

  • Treatment of Bacterial Meningitis : Vancomycin hydrochloride is effective in treating certain types of bacterial meningitis, particularly when other antibiotics fail. Intravenous administration is recommended with a dose of 40 mg/kg/day up to a maximum of 2 gm/day. Intrathecal therapy should be considered if cerebrospinal fluid is not sterilized after 48 hours of intravenous treatment (Hawley & Gump, 1973).

  • Physical Characterization : Research on the physical properties of vancomycin hydrochloride, such as its amorphous nature, has been conducted using Powder X-ray diffraction. This contributes to a better understanding of its formulation and stability (J. Kaduk et al., 2014).

  • Stability in Solutions : Studies on the stability of vancomycin hydrochloride in various solution concentrations and infusion times are crucial for its effective use in healthcare, especially in intensive care units (M. Peterlini et al., 2015).

  • Reducing Nephrotoxicity : Liposomal formulations of vancomycin hydrochloride have been developed to increase its therapeutic index, reduce toxicity, and alter drug biodistribution. This is particularly important in treating osteomyelitis (Junli Liu et al., 2015).

  • Oral Solution Stability : The long-term stability of vancomycin hydrochloride in oral solution has been investigated, showing that it remains chemically stable for more than one month, which can aid in advance preparation for hospitalized patients (S. Huvelle et al., 2016).

  • Therapeutic Monitoring Guidelines : A consensus review provides guidelines for the therapeutic monitoring of vancomycin in adult patients, underlining its importance as a penicillin alternative for Staphylococcus aureus (M. Rybak et al., 2009).

  • Mechanisms of Resistance in Staphylococcus aureus : Understanding the mechanisms of vancomycin resistance in S. aureus is crucial for addressing issues of drug resistance and effectiveness (S. Gardete & A. Tomasz, 2014).

  • Area Under the Curve-Based Dosing : Transitioning to area under the curve-based dosing for vancomycin can enhance treatment outcomes for infections due to resistant gram-positive pathogens (E. Heil et al., 2018).

  • Intravitreal Injection for Endophthalmitis : Vancomycin hydrochloride is used for intraocular injection in the treatment of gram-positive endophthalmitis, with studies on its intraocular pharmacokinetics in different conditions of the eye (E. Aguilar et al., 1995).

Safety And Hazards

Vancomycin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . In clinical use, it has produced ototoxicity (deafness), renal injury, a drop in blood pressure (following intravenous administration), lowered leukocyte or eosinophil counts in the blood, and allergic reactions such as urticaria, rashes, nausea, chills, fever and even anaphylactic responses .

properties

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTORFDMHNKUSG-XTTLPDOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H76Cl3N9O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1404-90-6 (Parent)
Record name Vancomycin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90891868
Record name Vancomycin monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vancomycin hydrochloride

CAS RN

1404-93-9, 197638-25-8
Record name Vancomycin, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vancomycin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vancomycin monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vancomycin, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VANCOMYCIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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